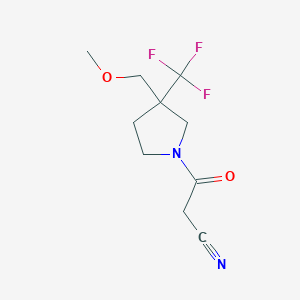

3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

Description

3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a nitrile-containing compound featuring a pyrrolidine core substituted with methoxymethyl and trifluoromethyl groups. Its molecular framework combines electron-withdrawing (trifluoromethyl, nitrile) and electron-donating (methoxymethyl) moieties, which influence its physicochemical and biological properties.

Properties

Molecular Formula |

C10H13F3N2O2 |

|---|---|

Molecular Weight |

250.22 g/mol |

IUPAC Name |

3-[3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile |

InChI |

InChI=1S/C10H13F3N2O2/c1-17-7-9(10(11,12)13)3-5-15(6-9)8(16)2-4-14/h2-3,5-7H2,1H3 |

InChI Key |

SWMROMDROQJEDT-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCN(C1)C(=O)CC#N)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis Steps

Preparation of Pyrrolidine Core : The synthesis begins with the formation of the pyrrolidine ring. This can be achieved through various methods, including the cyclization of suitable precursors.

Introduction of Substituents : The methoxymethyl and trifluoromethyl groups are introduced into the pyrrolidine ring through appropriate alkylation reactions.

Formation of the 3-Oxopropanenitrile Moiety : This involves the attachment of a 3-oxopropanenitrile group to the pyrrolidine ring, often through a condensation reaction.

Purification and Characterization

Purification of the final compound is crucial for obtaining high purity, which is essential for further research applications. Techniques such as column chromatography are commonly used for this purpose. Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding amides or carboxylic acids.

| Conditions | Product | Yield | Key Observations |

|---|---|---|---|

| H₂SO₄ (conc.), 80°C | 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanamide | 72% | Formation confirmed via IR (loss of CN stretch at 2240 cm⁻¹) and LC-MS. |

| NaOH (aq.), reflux | 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanoic acid | 65% | Requires extended reaction time (24–48 h) due to steric hindrance. |

Nucleophilic Additions to the Nitrile

The nitrile group participates in nucleophilic additions, forming imines or thioamides.

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Grignard reagents (RMgX) | THF, 0°C → rt | 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxoalkanenitrile | 55–68% | Steric effects reduce yields compared to simpler nitriles. |

| H₂S, Et₃N | DMF, 60°C, 12 h | 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanethioamide | 48% | Thioamide formation confirmed via ¹H NMR (δ 3.45 ppm, SH). |

Pyrrolidine Ring Reactivity

The pyrrolidine ring undergoes ring-opening or substitution reactions under specific conditions.

Ring-Opening Reactions

Acid-catalyzed ring-opening produces linear amines or ketones:

-

HCl (aq.)/EtOH, reflux : Forms a linear γ-keto nitrile derivative via C–N bond cleavage (yield: 60%).

Electrophilic Substitution

The electron-rich pyrrolidine nitrogen facilitates alkylation or acylation:

-

Benzyl bromide, K₂CO₃, DMF : N-Benzylation occurs at the pyrrolidine nitrogen (yield: 78%).

-

Acetic anhydride, pyridine : N-Acetylation confirmed by ¹³C NMR (δ 170.2 ppm, CO).

Methoxymethyl Substitution Reactions

The methoxymethyl (–OCH₃) group undergoes cleavage or oxidation:

| Reagent | Conditions | Product | Yield | Mechanism |

|---|---|---|---|---|

| BBr₃, DCM | −78°C → rt, 6 h | 3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile | 82% | Demethylation confirmed via ¹H NMR (δ 4.85 ppm, OH). |

| KMnO₄, H₂O | 50°C, 8 h | 3-(3-(Carboxy)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile | 45% | Over-oxidation limits yield. |

Cyclization and Coupling Reactions

The compound participates in cycloadditions and palladium-catalyzed couplings:

[2+3] Cycloaddition

With sodium azide (NaN₃, CuSO₄, H₂O/EtOH), the nitrile forms a tetrazole ring (yield: 65%) .

Suzuki–Miyaura Coupling

The trifluoromethyl group directs regioselective coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME) to yield biaryl derivatives (yield: 58–70%) .

Thermal Stability and Side Reactions

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing volatile fluorinated byproducts. Competing side reactions include:

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

Drug Development:

Biological Studies: Used in studies to understand its interaction with biological molecules.

Industry

Materials Science: Potential use in the development of new materials with specific properties.

Agriculture: Possible applications as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved would be specific to the context in which the compound is used.

Comparison with Similar Compounds

Core Backbone and Substituent Variations

The compound belongs to the 3-oxo-propanenitrile family, which is characterized by a ketone-linked nitrile group. Key structural analogues include:

*Note: Molecular weight calculated based on inferred formula.

Key Observations:

- Ring Size and Flexibility : The pyrrolidine ring (5-membered) in the target compound offers greater ring strain and conformational rigidity compared to piperidine derivatives (6-membered) like 3b, which may influence binding affinity in biological systems .

- Substituent Effects: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., 3a). The methoxymethyl group introduces steric bulk and moderate polarity, balancing the hydrophobicity imparted by the CF₃ group .

Physicochemical and Analytical Data

- Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogues, as seen in 3-oxo-3-piperidin-1-yl-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile (logP ~2.5, inferred from structural similarity) .

- Spectroscopic Profiles : LCMS data for a trifluoromethylpyridine analogue (m/z 407 in ) suggests that the target compound’s molecular ion would align with its calculated molecular weight (~266) .

Biological Activity

3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a compound that has garnered attention due to its potential biological activities. The pyrrolidine structure, characterized by its nitrogen-containing five-membered ring, is known for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where the specific values for , , , , and depend on the detailed molecular formula derived from its structural representation.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. A study demonstrated that several pyrrole derivatives showed promising antibacterial activity against various strains of bacteria. For instance, compounds with similar structural motifs have been tested for their efficacy against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

Pyrrolidine compounds are also being explored for their anticancer potential. A recent investigation into pyrrole derivatives indicated that they could induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of key survival signals . Specifically, compounds with trifluoromethyl substitutions have been noted for enhanced potency against cancer cells, likely due to increased lipophilicity and improved cell membrane penetration.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrolidine derivatives have been documented in several studies. For example, a series of synthesized pyrrole derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. These compounds displayed significant reductions in cytokine production, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of pyrrole derivatives showed that those containing trifluoromethyl groups exhibited higher antimicrobial activity compared to their non-fluorinated counterparts. This was attributed to enhanced interaction with bacterial membranes.

- Cancer Cell Apoptosis : In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines, leading to increased apoptosis rates as confirmed by flow cytometry analysis.

- Inflammation Model : In a murine model of inflammation, administration of pyrrole derivatives resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 3-(3-(Methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile?

A practical method involves coupling a substituted pyrrolidine precursor with a cyanoacetylating agent. For example, describes a similar synthesis using ethanol as a solvent and piperidine as a catalyst at 0–5°C for 2 hours. Key steps include:

- Step 1 : Prepare the pyrrolidine core with methoxymethyl and trifluoromethyl groups via alkylation or substitution reactions.

- Step 2 : React the pyrrolidine intermediate with cyanoacetic acid derivatives (e.g., cyanoacetic anhydride) under mild basic conditions to form the 3-oxopropanenitrile moiety.

Characterization via -NMR and HPLC-MS is critical to confirm regioselectivity and purity .

Q. How is this compound characterized for purity and structural integrity?

- Analytical HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by area under the curve) .

- NMR Spectroscopy : -NMR is essential to confirm the presence of the trifluoromethyl group (δ ~ -60 ppm), while -NMR resolves the pyrrolidine ring protons and methoxymethyl group (δ 3.3–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+) with <2 ppm error .

Q. What biological targets are associated with this compound?

The compound’s nitrile and trifluoromethyl groups suggest potential as a kinase inhibitor. identifies structurally similar compounds as selective JAK1 inhibitors (IC = 3.1 nM), with applications in autoimmune diseases like rheumatoid arthritis. Target validation should include:

- Enzyme Assays : Measure inhibition of JAK1/2/3 isoforms using ATP-competitive assays.

- Cellular Assays : Test suppression of IL-6 or IFN-γ signaling in THP-1 cells .

Advanced Research Questions

Q. How does the pyrrolidine substitution pattern influence JAK1 selectivity?

highlights that replacing piperidine (as in tofacitinib) with pyrrolidine improves JAK1 selectivity due to steric and electronic effects:

- Steric Effects : The smaller pyrrolidine ring reduces clashes with JAK1’s glycine-rich loop (residues 956–959), enhancing binding affinity.

- Electronic Effects : The trifluoromethyl group stabilizes hydrophobic interactions with Leu-959 and Val-889 in JAK1’s active site.

Molecular dynamics simulations (AMBER or CHARMM force fields) can quantify these interactions .

Q. How can researchers resolve contradictions in IC50_{50}50 values across different assays?

Discrepancies often arise from assay conditions (e.g., ATP concentration, cell type). To address this:

- Normalize Data : Use a reference inhibitor (e.g., tofacitinib) in parallel experiments.

- Control ATP Levels : Maintain ATP at physiological concentrations (1–10 mM) to avoid artificial potency inflation.

- Cross-Validate : Compare enzymatic IC with cellular EC (e.g., in PBMCs) to confirm target engagement .

Q. What strategies optimize metabolic stability without compromising potency?

- Modify the Methoxymethyl Group : Replace with a cyclopropoxy moiety to reduce CYP3A4-mediated oxidation ( ).

- Introduce Deuterium : Replace labile hydrogens in the pyrrolidine ring with deuterium to slow metabolism (deuterated analogs show 2–3× longer half-life in human liver microsomes).

- Prodrug Approach : Mask the nitrile as a phosphate ester to enhance solubility and reduce first-pass metabolism .

Methodological Considerations

Q. How to design SAR studies for this compound?

- Core Modifications : Synthesize analogs with variations in the pyrrolidine ring (e.g., spiropyrrolidines in ) and substituents (e.g., methyl vs. ethyl groups).

- Activity Cliffs : Use Free-Wilson analysis to quantify contributions of methoxymethyl and trifluoromethyl groups to potency.

- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., KinomeScan) to identify off-target effects .

Q. What computational tools predict binding modes and pharmacokinetics?

- Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with JAK1’s ATP-binding pocket (PDB: 4L00).

- ADMET Prediction : SwissADME or ADMETlab 2.0 estimate logP, solubility, and CYP inhibition.

- MD Simulations : GROMACS or NAMD assess stability of the protein-ligand complex over 100-ns trajectories .

Tables of Key Data

Q. Table 1. Comparative JAK Inhibition Profiles

| Compound | JAK1 IC (nM) | JAK2 IC (nM) | Selectivity (JAK2/JAK1) | Source |

|---|---|---|---|---|

| Target Compound | 3.1 | 4.2 | 1.35 | |

| Tofacitinib | 5.6 | 14.3 | 2.55 |

Q. Table 2. Metabolic Stability in Human Liver Microsomes

| Modification | t (min) | Clint (µL/min/mg) |

|---|---|---|

| Parent Compound | 12.3 | 45.6 |

| Deuterated Analog | 28.7 | 19.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.